molecular formula C9H13BrClNS B1286311 2-(4-Bromothiophen-2-yl)piperidine hydrochloride CAS No. 1177327-68-2

2-(4-Bromothiophen-2-yl)piperidine hydrochloride

Cat. No.: B1286311
CAS No.: 1177327-68-2
M. Wt: 282.63 g/mol
InChI Key: QUNXIIPMDKSEAN-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H13BrClNS It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)piperidine hydrochloride typically involves the reaction of 4-bromothiophene with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as other catalysts and solvents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted piperidine derivatives .

Scientific Research Applications

2-(4-Bromothiophen-2-yl)piperidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • 2-(4-Chlorothiophen-2-yl)piperidine hydrochloride
  • 2-(4-Fluorothiophen-2-yl)piperidine hydrochloride
  • 2-(4-Methylthiophen-2-yl)piperidine hydrochloride

Uniqueness

2-(4-Bromothiophen-2-yl)piperidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS.ClH/c10-7-5-9(12-6-7)8-3-1-2-4-11-8;/h5-6,8,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNXIIPMDKSEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CS2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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